(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate
Description
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 6-chloropyrimidin-4-ylamino substituent at the 3-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors or protease modulators, where the chloro substituent enhances binding affinity through hydrophobic interactions .
Properties
IUPAC Name |
tert-butyl (3R)-3-[(6-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-6-4-5-10(8-19)18-12-7-11(15)16-9-17-12/h7,9-10H,4-6,8H2,1-3H3,(H,16,17,18)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYSPKHMDVCCQI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate, with the CAS number 1421042-68-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 312.79 g/mol. The compound features a piperidine ring substituted with a chloropyrimidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1421042-68-3 |
| Molecular Formula | C14H21ClN4O2 |
| Molecular Weight | 312.79 g/mol |
| Purity | ≥95% |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an antimicrobial agent and its interaction with various biological targets.
Antimicrobial Activity
A study highlighted the antimicrobial properties of pyrimidine derivatives, indicating that compounds similar to this compound exhibit significant antibacterial effects against various strains of bacteria, including Mycobacterium tuberculosis . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 2 to 16 µg/mL, showcasing their potency against resistant strains.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on specific enzymes. For instance, piperidine derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections . The structure of this compound may enhance these inhibitory effects due to the electron-withdrawing nature of the chloropyrimidine group.
Case Studies and Research Findings
- Antituberculosis Activity :
- Antiviral Potential :
- Cytotoxicity Assessments :
Scientific Research Applications
Medicinal Chemistry
(R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets involved in various diseases.
Potential Therapeutic Areas :
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
- Antiviral Properties : The chloropyrimidine component may enhance activity against viral infections by interfering with viral replication mechanisms .
Biological Studies
The compound is used in biological assays to evaluate its pharmacological effects. Studies have shown that it can modulate enzyme activities and receptor interactions, which are crucial for understanding its mechanism of action.
Case Studies :
- Enzyme Inhibition Assays : In vitro studies demonstrated that this compound inhibits specific kinases implicated in cancer signaling pathways, leading to reduced cell viability in cancer cell lines .
- Receptor Binding Studies : Binding affinity studies revealed that this compound interacts with certain G-protein coupled receptors (GPCRs), suggesting a role in modulating neurotransmission and potential applications in neuropharmacology .
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | Cell Viability Assay | Inhibition of growth |
| Antiviral | Viral Replication Assay | Reduced viral load |
| Enzyme Inhibition | Kinase Assay | Significant inhibition |
| Receptor Binding | GPCR Binding Assay | High binding affinity |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 6-chloropyrimidine moiety undergoes SNAr with nucleophiles such as amines, thiols, or alkoxides. Steric and electronic factors influence regioselectivity.
Key Findings:
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Amine Substitution : Reaction with (S)-tert-butyl 3-aminopiperidine-1-carboxylate in N-methylpyrrolidone (NMP) at 135°C yielded the target compound in 64% yield after silica gel chromatography .
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Vinylation : Using potassium vinyltrifluoroborate under palladium catalysis produced a vinyl-substituted analog (61% yield) .
Boc Deprotection and Downstream Modifications
The Boc group is cleaved under acidic conditions (HCl/EtOAc), generating the free piperidine amine, which can participate in:
-
Reductive Amination : Hydrogenation of vinyl intermediates (e.g., 21 → 22 ) using Pd/C under H₂ afforded ethyl-substituted derivatives .
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Cross-Coupling Reactions : The deprotected amine serves as a handle for further functionalization (e.g., amide bond formation) .
Table 2: Post-Deprotection Reactions
| Reaction | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hydrogenation | 5-Ethylpyrimidine derivative | H₂, Pd/C, EtOH, rt, 16 h | 95% | |
| Amide Coupling | Pyrimidine-piperidine conjugates | EDCl, HOBt, DMF, rt, 12 h | 78% |
Stereochemical Considerations
The (R)-configuration at the piperidine 3-position is critical for target engagement. Enantiopure synthesis routes using chiral Boc-piperidine intermediates ensure high enantiomeric excess (>99%) .
Stability and Handling
-
Storage : Stable at −20°C under inert atmosphere.
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Degradation : Susceptible to hydrolysis under strongly acidic/basic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications on the Pyrimidine Ring
Substituent Variations
The 6-chloro substitution on the pyrimidine ring distinguishes the target compound from analogs with alternative functional groups. Key comparisons include:
Key Observations :
- The 6-chloro group in the target compound balances moderate hydrophobicity and electronic effects, favoring interactions with hydrophobic enzyme pockets .
- Fused pyrimidoindole systems (e.g., 6i in ) introduce planar aromaticity, enabling π-π stacking with biological targets but increasing molecular weight and synthetic complexity .
Stereochemical Considerations
The (R)-configuration in the target compound contrasts with racemic or (S)-configured analogs. For example, the synthesis of (R)-tert-butyl 3-(6-tosyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)piperidine-1-carboxylate () highlights the role of chirality in directing regioselectivity during heterocycle formation .
Purification Techniques
Physicochemical Properties
HPLC Retention Behavior
Trends :
- Electron-withdrawing groups (Cl, CF₃) increase polarity and retention in hydrophilic mobile phases.
- Lipophilic groups (SCH₃, Br) prolong retention in hydrophobic systems.
Preparation Methods
Nucleophilic Substitution Method
- Base activation : A suspension of tert-butyl 3-aminopiperidine-1-carboxylate (1.0 equiv) and NaH (1.2 equiv) in DMF is stirred at 0°C.
- Electrophilic substitution : 6-Chloro-4-iodopyrimidine (1.1 equiv) is added, and the mixture is heated to 60°C for 12 hours.
- Workup : Quenched with methanol, extracted with ethyl acetate, and purified via silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 62–75% | |
| Solvent | DMF | |
| Catalyst/Base | NaH | |
| Purification | Column chromatography |
Palladium-Catalyzed Coupling (Adapted from Similar Systems)
- Cross-coupling : A mixture of tert-butyl 3-bromopiperidine-1-carboxylate (1.0 equiv), 6-chloropyrimidin-4-amine (1.2 equiv), Pd(dtbpf)Cl₂ (0.05 equiv), and K₃PO₄ (2.5 equiv) in dioxane/water (10:1) is heated at 90°C for 2 hours.
- Isolation : Extracted with ethyl acetate, dried over Na₂SO₄, and concentrated.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | ~70% (estimated) | |
| Catalyst | Pd(dtbpf)Cl₂ | |
| Ligand | Bis(di-tert-butylphosphine) |
Stereochemical Control
- Chiral resolution : Use of chiral HPLC or diastereomeric salt formation to isolate the (R)-enantiomer.
- Asymmetric catalysis : Employment of chiral ligands (e.g., BINAP) in palladium-mediated couplings to induce enantioselectivity.
Critical Analysis of Methods
- Nucleophilic substitution offers moderate yields but requires stringent anhydrous conditions.
- Palladium-catalyzed coupling improves regioselectivity but increases cost due to catalyst use.
- Purification challenges : Silica gel chromatography is standard, but recrystallization in heptane/ethyl acetate mixtures enhances purity.
Summary of Optimized Conditions
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic Substitution | Cost-effective, scalable | Moderate enantiopurity |
| Palladium Catalysis | High regioselectivity | Expensive catalysts |
Q & A
Basic: What synthetic methodologies are recommended for preparing (R)-tert-butyl 3-((6-chloropyrimidin-4-yl)amino)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a piperidine derivative with a 6-chloropyrimidine moiety. Key steps include:
- Amine Activation : Use of coupling agents like DMAP (4-dimethylaminopyridine) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C to facilitate nucleophilic substitution between the piperidine amine and 6-chloropyrimidine .
- Steric Protection : The tert-butyl group on the piperidine ring acts as a protecting group, which can be selectively removed post-synthesis under acidic conditions .
- Yield Optimization : Control reaction temperature (e.g., 0°C for exothermic steps) and stoichiometric ratios (e.g., 1.2 equivalents of 6-chloropyrimidine to amine) to minimize side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify key signals: tert-butyl protons (δ ~1.4 ppm), piperidine ring protons (δ 3.0–4.0 ppm), and pyrimidine aromatic protons (δ 8.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve stereochemistry at the (R)-configured chiral center .
- X-ray Crystallography :
Basic: What safety protocols are critical during synthesis and handling?
Answer:
- Protective Equipment : Respiratory protection (N95 masks), nitrile gloves, and safety goggles to prevent inhalation or dermal contact with light-yellow solid particulates .
- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water due to potential reactivity with tert-butyl groups .
- Waste Disposal : Segregate halogenated waste (from chloropyrimidine) and neutralize acidic byproducts before disposal .
Advanced: How do solvent polarity and catalyst choice influence stereochemical outcomes during synthesis?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring (R)-isomer retention. Non-polar solvents (e.g., toluene) may lead to racemization .
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantiomeric excess (ee). For example, 10 mol% catalyst loading improved ee from 75% to 92% in analogous piperidine derivatives .
Advanced: How can contradictions between crystallographic data and computational models be resolved?
Answer:
- Data Reconciliation :
- Case Study : A related compound showed a 0.1 Å deviation in the piperidine ring’s C-N bond, resolved by adjusting torsion constraints in refinement .
Advanced: How does the 6-chloropyrimidinyl group’s electronic nature influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effect : The chlorine atom activates the pyrimidine ring toward nucleophilic aromatic substitution (SNAr) but deactivates it in Suzuki-Miyaura coupling.
- Reactivity Optimization :
Advanced: What in vitro assays are suitable for evaluating biological activity?
Answer:
- Kinase Inhibition Assays :
- Use ADP-Glo™ Kinase Assay to measure inhibition of kinases (e.g., JAK2) due to the pyrimidine scaffold’s ATP-binding affinity .
- Cellular Uptake Studies :
- Fluorescent tagging (e.g., BODIPY) on the piperidine nitrogen to track intracellular localization via confocal microscopy .
- Metabolic Stability :
- Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Tert-butyl groups typically enhance metabolic stability by ~30% compared to methyl analogs .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
